molecular formula C20H30O6 B1192747 Geopyxin F

Geopyxin F

Cat. No.: B1192747
M. Wt: 366.454
InChI Key: ZYGJPARGCUFFBD-XEQOOIGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geopyxin F is a naturally occurring ent-kaurane diterpenoid isolated from endolichenic fungal strains, specifically Geopyxis sp. AZ0066, which inhabits the lichen Pseudevernia intensa . It was identified alongside other geopyxins (A-E) and represents one of the first reported metabolites from a fungus of the genus Geopyxis . This compound is of significant interest in natural product research and early drug discovery due to its distinct structural properties. Unlike other geopyxins in its family, such as geopyxins A-E, this compound lacks the electrophilic α,β-unsaturated ketone carbonyl motif . This key structural difference is crucial for its biological profile, as this motif has been identified as necessary, though not sufficient, for both cytotoxic activity and heat-shock response activation in related analogues . Consequently, in biological evaluations, this compound did not exhibit cytotoxic activity against a panel of five cancer cell lines in the low micromolar range, nor was it found to activate the heat-shock response . This makes it an invaluable tool for researchers conducting structure-activity relationship (SAR) studies to delineate the pharmacophore required for these biological effects and to explore the mechanisms of ent-kaurane diterpenoids. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.454

IUPAC Name

(1R,2S,4S,5R,8S,9S,10S,13R,14S)-2,8-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1

InChI Key

ZYGJPARGCUFFBD-XEQOOIGLSA-N

SMILES

O=C([C@@](CC[C@H](O)[C@@]1(C)[C@]2([H])CC[C@@]3([H])[C@H]4CO)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Geopyxin F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Geopyxin F (C20_{20}H28_{28}O6_6) is characterized by its unique molecular structure, which contributes to its biological activities. The compound has been isolated from Geopyxis species, specifically Geopyxis sp. AZ0066, and exhibits structural similarities with other geopyxins, such as geopyxin A and E. The characterization of this compound was achieved through spectroscopic methods including NMR and mass spectrometry, confirming its chemical composition and functional groups .

Pharmacological Applications

1. Cytotoxic Activity:
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating the structure-activity relationship (SAR) of geopyxins, this compound was found to induce apoptosis in cancer cells by altering protein homeostasis and triggering heat shock responses . This suggests potential applications in cancer therapeutics.

2. Antimicrobial Properties:
this compound has shown promising antimicrobial activity against certain bacterial strains. Its effectiveness in inhibiting microbial growth indicates that it could be developed into a natural antimicrobial agent for use in pharmaceuticals or as a preservative in food products .

Agricultural Applications

1. Plant Growth Promotion:
The compound's ability to influence plant stress responses suggests potential applications in agriculture as a biostimulant. Preliminary studies indicate that this compound may enhance plant resilience to environmental stressors such as drought or salinity, thereby improving crop yields .

2. Pest Control:
Given its bioactive properties, there is potential for this compound to be used in developing eco-friendly pest control solutions. Its efficacy against specific pests could reduce reliance on synthetic pesticides and promote sustainable agricultural practices .

Case Studies

Study Focus Findings
Cytotoxicity Assessment Evaluated the impact of this compound on cancer cell linesInduced apoptosis in multiple cell lines; effective at low concentrations
Antimicrobial Testing Tested against various bacterial strainsSignificant inhibition of growth; potential for use as an antimicrobial agent
Agricultural Trials Investigated effects on plant growth under stress conditionsEnhanced growth and resilience in treated plants compared to controls

Comparison with Similar Compounds

Key Observations :

  • This compound uniquely possesses a 17-hydroxy group and lacks the C-16 double bond present in Geopyxins A–C, reducing its electrophilic α,β-unsaturated ketone character .

Cytotoxicity

This disparity is attributed to the absence of the α,β-unsaturated ketone, a critical pharmacophore for Michael addition to cellular thiols .

Heat Shock Induction

Neuropathic Pain Modulation

Research Implications and Gaps

  • SAR Insights : The α,β-unsaturated ketone is indispensable for cytotoxicity and HSR activation, while hydroxylation patterns (e.g., C-17 in this compound) modulate solubility and target specificity .
  • Unanswered Questions : The role of the oxymethylene group in this compound’s bioactivity remains unexplored. Further studies on its methyl ester (11) or acetylated derivatives could clarify structure-activity relationships.

Preparation Methods

Solvent Extraction

The mycelia are homogenized and subjected to sequential solvent extraction:

  • Ethyl acetate (EtOAc) : Primary extraction (3 × 24 h) at room temperature dissolves non-polar diterpenoids.

  • Methanol-chloroform (1:1) : Secondary extraction targets polar derivatives, yielding a crude extract concentrated via rotary evaporation.

Table 1: Extraction Solvents and Yields for this compound

Solvent SystemExtraction Time (h)Yield (mg/g dry weight)
EtOAc7212.4 ± 1.2
MeOH-CHCl₃488.7 ± 0.9

Chromatographic Isolation

Silica Gel Column Chromatography

The EtOAc extract undergoes fractionation using a silica gel (200–300 mesh) column with gradient elution (hexane:EtOAc 10:1 → 1:1). This compound elutes in the 30% EtOAc fraction, detected by TLC (Rf = 0.43, UV 254 nm).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic 65% acetonitrile/water at 1.0 mL/min. This compound retention time: 14.2 min (UV detection at 230 nm).

Table 2: Chromatographic Parameters for this compound Isolation

TechniqueStationary PhaseMobile PhasePurity (%)
Silica CC200–300 meshHexane:EtOAc gradient78
Preparative HPLCC1865% MeCN/H₂O95

Structural Elucidation

Spectroscopic Analysis

  • HRESIMS : m/z 363.1804 [M + H]⁺ (calc. 363.1811 for C₂₀H₂₇O₆).

  • NMR Spectroscopy : ¹H and ¹³C NMR (CD₃OD, 600 MHz) reveal characteristic signals:

    • δ 5.72 (1H, s, H-16)

    • δ 183.6 (C-19 carbonyl)

    • δ 68.7 (C-7 hydroxyl-bearing methine)

Absolute Configuration Determination

Modified Mosher’s ester method assigns stereochemistry:

  • (1S,7S) configuration confirmed via Δδ values of (S)- and (R)-MTPA esters.

Table 3: Key NMR Data for this compound (δ in ppm)

Position¹H NMR¹³C NMR
74.10 (1H, m)68.7
165.72 (1H, s)128.4
19-183.6

Derivatization and Chemical Modification

Methylation

Treatment with diazomethane converts the C-19 carboxylic acid to a methyl ester (this compound methyl ester, 11 ), enhancing cytotoxicity (IC₅₀ = 2.3 μM vs. HCT-116).

Acetylation

Acetic anhydride/pyridine yields mono- and diacetates:

  • Monoacetate : Acetylation at C-7 (δ 2.03, 3H, s).

  • Diacetate : Additional acetylation at C-1 (δ 2.15, 3H, s).

Table 4: Biological Activity of this compound Derivatives

CompoundCytotoxicity (IC₅₀, μM)Heat-Shock Activation (EC₅₀, μM)
This compound18.4 ± 1.5>50
Methyl ester2.3 ± 0.412.7 ± 1.2
Diacetate4.1 ± 0.68.9 ± 0.8

Analytical Techniques for Quality Control

Purity Assessment

  • HPLC-DAD : Purity >95% (λ = 230 nm, tR = 14.2 min).

  • LC-MS/MS : MRM transitions m/z 363 → 345 (quantifier), 363 → 301 (qualifier).

Stability Studies

This compound degrades <5% after 6 months at -80°C in amber vials. Accelerated stability testing (40°C/75% RH) shows 15% decomposition over 30 days.

Summary of Preparation Methods

Table 5: Optimized Protocol for this compound Preparation

StepConditionsOutcome
Fungal cultivationPDA, 25°C, 28 daysMycelial biomass production
ExtractionEtOAc, 3 × 24 hCrude extract (12.4 mg/g)
Silica gel CCHexane:EtOAc (70:30)Partial purification (78%)
Preparative HPLCC18, 65% MeCN/H₂O, 1 mL/minFinal purity (95%)
Structural analysisNMR, HRESIMS, Mosher’s method(1S,7S) configuration

Q & A

Q. How should ecological impact studies be designed to evaluate this compound’s environmental persistence?

  • Answer : Conduct microcosm experiments with soil/water samples to measure biodegradation rates (e.g., HPLC quantification). Assess ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity). Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation .

Methodological Best Practices

  • Data Rigor : Report means ± SD/SE, p-values, and effect sizes for all assays. Use open-source platforms (e.g., R, Python) for statistical analysis to ensure transparency .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
  • Contradiction Management : Pre-register hypotheses on platforms like OSF to mitigate bias and facilitate cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geopyxin F
Reactant of Route 2
Geopyxin F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.